molecular formula C12H7ClN4O2 B11848854 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole CAS No. 1356088-13-5

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole

Cat. No.: B11848854
CAS No.: 1356088-13-5
M. Wt: 274.66 g/mol
InChI Key: LDWTUMFORKVPGV-UHFFFAOYSA-N
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Description

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a nitro group at the 5-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-chloro-3-pyridineboronic acid and 5-nitro-1H-indazole under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: 3-(5-aminopyridin-3-yl)-5-nitro-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloropyridin-3-yl)-1H-indazole: Lacks the nitro group, which may affect its reactivity and biological activity.

    5-nitro-1H-indazole: Lacks the pyridine ring, which may influence its electronic properties and applications.

Uniqueness

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole is unique due to the presence of both the nitro group and the chloropyridine moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

1356088-13-5

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole

InChI

InChI=1S/C12H7ClN4O2/c13-8-3-7(5-14-6-8)12-10-4-9(17(18)19)1-2-11(10)15-16-12/h1-6H,(H,15,16)

InChI Key

LDWTUMFORKVPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)Cl

Origin of Product

United States

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